

Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-(Methoxymethyl)thiazole

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Spectroscopic Profile of 4-(Methoxymethyl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **4-(Methoxymethyl)thiazole**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data obtained from computational models, supported by comparative analysis with structurally similar compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-(Methoxymethyl)thiazole**. These values were generated using established computational algorithms and serve as a reliable reference for the identification and characterization of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.80	Doublet	1H	H2 (Thiazole ring)
~7.20	Doublet	1H	H5 (Thiazole ring)
~4.60	Singlet	2H	-CH ₂ - (Methoxymethyl)
~3.40	Singlet	3H	-OCH₃ (Methoxymethyl)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~153.0	C2 (Thiazole ring)
~150.0	C4 (Thiazole ring)
~115.0	C5 (Thiazole ring)
~65.0	-CH ₂ - (Methoxymethyl)
~58.0	-OCH ₃ (Methoxymethyl)

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ^{−1})	Intensity	Assignment
~3100	Medium	C-H stretch (Thiazole ring)
~2950-2850	Medium	C-H stretch (Aliphatic)
~1500	Medium	C=N stretch (Thiazole ring)
~1450	Medium	C=C stretch (Thiazole ring)
~1100	Strong	C-O stretch (Ether)

Predicted Mass Spectrometry Data (Electron Ionization)



m/z	Relative Intensity	Assignment
129	High	[M] ⁺ (Molecular Ion)
98	Medium	[M - OCH₃]+
84	High	[M - CH ₂ OCH ₃]+
45	High	[CH₂OCH₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for organic compounds and can be specifically adapted for the analysis of **4-(Methoxymethyl)thiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Methoxymethyl)thiazole** in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1][2][3] Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters: Acquire the spectrum on a 500 MHz NMR spectrometer.
 - Pulse Program: A standard single-pulse experiment (zg30 or similar).
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: 0-12 ppm.
- Data Processing: Apply a Fourier transform to the free induction decay (FID) with an
 exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the
 resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.



2.1.2. ¹³C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of 4-(Methoxymethyl)thiazole in 0.6-0.8 mL of CDCl₃ with TMS.[2][3]
- Instrument Parameters: Use a 125 MHz NMR spectrometer.
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[4][5]
 - Spectral Width: 0-220 ppm.
- Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[6]

Infrared (IR) Spectroscopy

- Sample Preparation: As 4-(Methoxymethyl)thiazole is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[7] Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly onto the ATR crystal.[7] [8][9][10][11]
- Instrument Parameters (ATR-FTIR):
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.



Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then,
place the sample on the crystal and acquire the sample spectrum. The instrument software
will automatically ratio the sample spectrum to the background spectrum to generate the final
absorbance or transmittance spectrum.

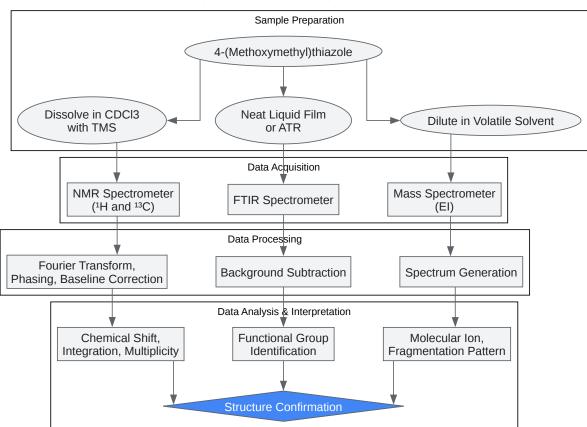
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **4-(Methoxymethyl)thiazole** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.
- Ionization Method: Utilize Electron Ionization (EI) for fragmentation analysis.[12][13][14][15]
 - Electron Energy: 70 eV.[12][14][15]
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.
 - Mass Range: Scan from m/z 30 to 200.
- Data Acquisition: Acquire the mass spectrum in full scan mode to obtain information on the molecular ion and fragment ions. Thiazoles are known to produce abundant molecular ions and fragment in a specific manner, which can aid in structure elucidation.[16][17]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-(Methoxymethyl)thiazole**.





Spectroscopic Analysis Workflow for 4-(Methoxymethyl)thiazole

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